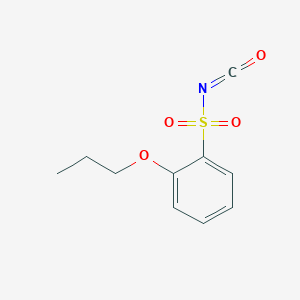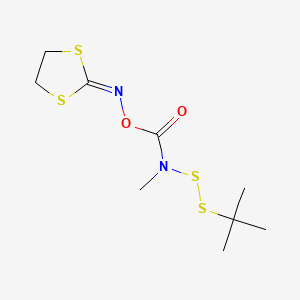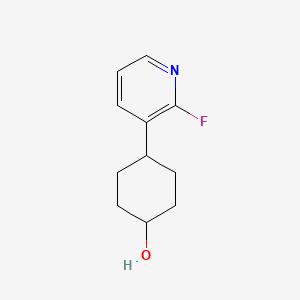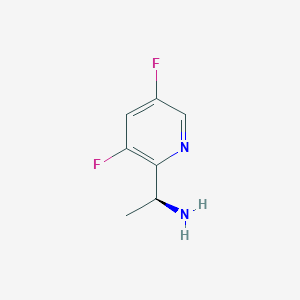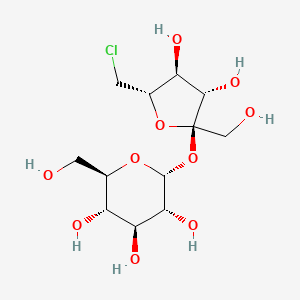
1-(4-Tert-butyl-3-hydroxyphenyl)ethanone
Übersicht
Beschreibung
1-(4-Tert-butyl-3-hydroxyphenyl)ethanone is an organic compound with a molecular formula of C12H16O2 It is characterized by the presence of a tert-butyl group, a hydroxy group, and a phenyl ring attached to an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Tert-butyl-3-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-tert-butylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Optimization of reaction parameters, such as catalyst concentration and reaction time, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Tert-butyl-3-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 1-(4-Tert-butyl-3-oxo-phenyl)-ethanone or 1-(4-Tert-butyl-3-carboxy-phenyl)-ethanone.
Reduction: 1-(4-Tert-butyl-3-hydroxy-phenyl)-ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Tert-butyl-3-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in the production of plastics and other materials to enhance their durability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-(4-Tert-butyl-3-hydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and redox reactions, influencing cellular signaling pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
2,4-Di-tert-butylphenol: Another phenolic compound with antioxidant properties.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A sterically hindered phenolic antioxidant used in various applications.
Uniqueness: 1-(4-Tert-butyl-3-hydroxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for targeted modifications and derivatizations, making it a versatile compound in research and industry.
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-(4-tert-butyl-3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H16O2/c1-8(13)9-5-6-10(11(14)7-9)12(2,3)4/h5-7,14H,1-4H3 |
InChI-Schlüssel |
WPTISIUUNGAVOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

